molecular formula C12H16ClN3 B6285994 1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride CAS No. 1185293-95-1

1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride

Cat. No. B6285994
CAS RN: 1185293-95-1
M. Wt: 237.73 g/mol
InChI Key: HGLYTEWHQLJCMV-UHFFFAOYSA-N
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Description

“1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride” is a chemical compound with the molecular formula C10H14N2 . It is also known by other names such as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, and Nicotine .


Synthesis Analysis

The synthesis of compounds similar to “1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly categorized into two types: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride” is characterized by a pyrrolidine ring attached to a pyridine ring . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

The pyrrolidine ring in “1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride” can undergo various chemical reactions. For instance, it can be used to efficiently explore the pharmacophore space due to sp3-hybridization . The pyrrolidine ring can also contribute to the stereochemistry of the molecule .

Scientific Research Applications

Antineoplastic Properties

This compound has been evaluated for its potential in cancer treatment, particularly in head and neck squamous cell carcinoma (HNSCC) . Studies have shown that it can significantly inhibit the replication of HNSCC cell lines without causing substantial cytotoxic effects on normal human cells .

Pharmaceutical Intermediate

It serves as an intermediate in the synthesis of various pharmaceutical drugs. For instance, it is used in the creation of ilaprazole , which is a medication for gastric ulcers and related conditions .

Olfactory Research

In the field of sensory science, this compound has been identified in studies related to the olfactory properties of food. It has been used to understand the flavor profile of French fries extracted at mouth conditions .

Proteomics Research

As a biochemical, 1-Methyl-2-pyrrolidin-2-yl-1H-benzimidazole hydrochloride is utilized in proteomics research. It helps in studying proteins and their functions, which is crucial for understanding cellular processes and disease mechanisms .

Chemical Synthesis

The compound is involved in chemical synthesis processes. It is a valuable reagent in the preparation of various chemical compounds, contributing to advancements in chemical research and development .

Scientific Research Enabler

The compound is also recognized for its role in enabling scientific research by providing a foundation for the development of new experimental protocols and methodologies in life science research .

properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;/h2-3,5,7,10,13H,4,6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLYTEWHQLJCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673809
Record name 1-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride

CAS RN

524674-38-2
Record name 1-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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